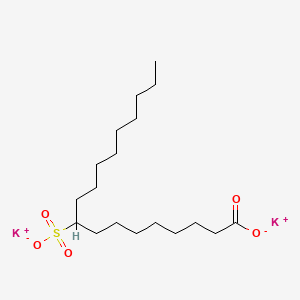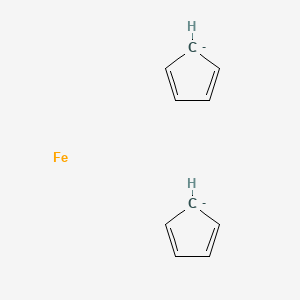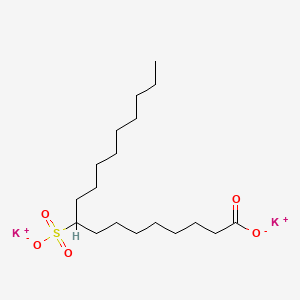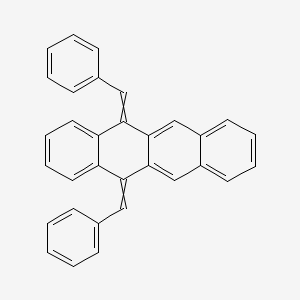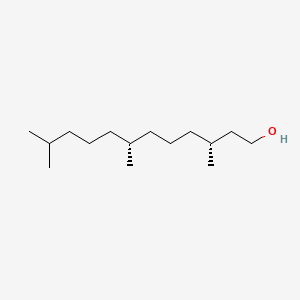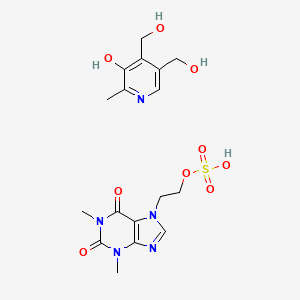
Pyridofylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridofylline is a chemical compound with the molecular formula C17H23N5O9S and a molecular weight of 473.46. It is known for its therapeutic properties as a respiratory stimulant and vasodilator (coronary). The compound is a combination of 3,7-dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione and 5-hydroxy-6-methyl-3,4-pyridinedimethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridofylline can be synthesized through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step . Industrial production often employs gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of aldehydes or ketones with ammonia in the presence of solid acid catalysts such as silica-alumina.
Análisis De Reacciones Químicas
Types of Reactions: Pyridofylline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air, oxygen, and nitric acid.
Reduction: Reducing agents such as hydrogen and metal catalysts are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .
Aplicaciones Científicas De Investigación
Pyridofylline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential therapeutic uses as a respiratory stimulant and vasodilator.
Mecanismo De Acción
Pyridofylline exerts its effects through several molecular targets and pathways. It acts as a competitive nonselective phosphodiesterase inhibitor, raising intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to the inhibition of tumor necrosis factor (TNF) and leukotriene synthesis, reducing inflammation and enhancing vasodilation .
Comparación Con Compuestos Similares
- Pentoxifylline
- Theophylline
- Aminophylline
Comparison: Pyridofylline is unique due to its combination of respiratory stimulant and vasodilator properties. Unlike theophylline and aminophylline, which primarily act as bronchodilators, this compound also has significant vasodilatory effects on coronary vessels. Pentoxifylline, another similar compound, shares some anti-inflammatory properties but differs in its primary use for peripheral arterial disease .
Propiedades
Número CAS |
53403-97-7 |
|---|---|
Fórmula molecular |
C17H23N5O9S |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12N4O6S.C8H11NO3/c1-11-7-6(8(14)12(2)9(11)15)13(5-10-7)3-4-19-20(16,17)18;1-5-8(12)7(4-11)6(3-10)2-9-5/h5H,3-4H2,1-2H3,(H,16,17,18);2,10-12H,3-4H2,1H3 |
Clave InChI |
WXFJHNDXYIDTAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
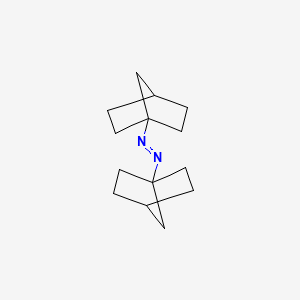
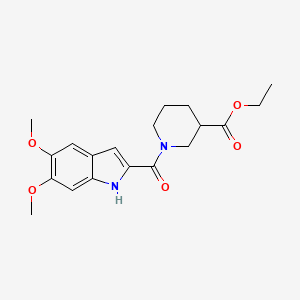
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)


